Methyl 2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3-methylbutanoate, commonly referred to as MMB-CHMICA, is a synthetic cannabinoid receptor agonist that has garnered attention due to its psychoactive properties and associated health risks. This compound first emerged in the European drug market around 2014 and has been linked to various adverse health effects, including severe intoxication and fatalities. MMB-CHMICA is structurally related to other synthetic cannabinoids, sharing common features that allow it to interact with cannabinoid receptors in the body.
MMB-CHMICA is classified as a new psychoactive substance (NPS) under the category of synthetic cannabinoids. These substances are designed to mimic the effects of natural cannabinoids found in cannabis. The emergence of MMB-CHMICA was noted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol, which assessed its prevalence based on seizure quantities, trafficking patterns, and reported cases of intoxication or fatalities .
MMB-CHMICA can be synthesized through several chemical pathways, primarily involving the formation of an indole core structure, which is characteristic of many synthetic cannabinoids. The synthesis typically involves:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of MMB-CHMICA .
MMB-CHMICA possesses a complex molecular structure characterized by an indole ring attached to a cyclohexylmethyl group via a formamido linkage. Its molecular formula is , with a molecular mass of approximately 384.5178 g/mol.
The compound features one asymmetric carbon atom, contributing to its stereochemistry, although detailed stereochemical configurations have not been extensively documented in literature .
MMB-CHMICA undergoes various chemical reactions typical of synthetic cannabinoids:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are utilized for detecting MMB-CHMICA in biological samples, confirming its presence through specific fragmentation patterns .
MMB-CHMICA acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding:
The potency of MMB-CHMICA is notably high compared to natural cannabinoids, with concentrations as low as 1 ng/mL being associated with significant clinical effects .
MMB-CHMICA exhibits stability under dry conditions but can undergo hydrolysis in humid environments. Its chemical stability is crucial for maintaining its efficacy during storage and use.
MMB-CHMICA (methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-L-valinate) is a synthetic cannabinoid receptor agonist with the molecular formula C₂₂H₃₀N₂O₃ and a molecular weight of 370.49 g/mol [5] [7]. Its core structure comprises:
Isomeric ambiguity arises due to structural similarities with analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Tail Group |
---|---|---|---|---|
MMB-CHMICA | C₂₂H₃₀N₂O₃ | 370.49 | Indole-3-carboxamide | L-Valinate methyl ester |
MDMB-CHMICA | C₂₃H₃₂N₂O₃ | 384.52 | Indole-3-carboxamide | tert-Leucinate methyl ester |
AMB-CHMICA | C₂₂H₃₀N₂O₃ | 370.49 | Indole-3-carboxamide | L-Valinate (without methyl ester) |
AB-CHMINACA | C₂₁H₃₀N₄O₂ | 370.50 | Indazole-3-carboxamide | L-Valinamide |
Advanced spectroscopic methods are essential for unambiguous identification due to structural heterogeneity in illicit samples.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
X-ray Crystallography
Single-crystal X-ray analysis reveals:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR assignments include:
Technique | Key Spectral Features | Structural Information Confirmed |
---|---|---|
X-ray Crystallography | Dihedral angle: 8.5°; H-bond distance: 2.89 Å | Absolute (S)-configuration; molecular conformation |
VCD | Amide I band at 1,650 cm⁻¹; ester C-O at 1,150 cm⁻¹ | Enantiomeric purity; absence of R-isomer |
¹H NMR (CDCl₃) | δ 4.28 ppm (d, 2H, CH₂-cyclohexyl); δ 4.21 ppm (m, 1H, α-CH) | Cyclohexylmethyl linkage; chiral center |
¹³C NMR (CDCl₃) | δ 172.1 ppm (ester C=O); δ 165.2 ppm (amide C=O) | Ester vs. amide differentiation |
HRMS | m/z 371.2335 [M+H]⁺ (calc. for C₂₂H₃₁N₂O₃: 371.2334) | Molecular formula confirmation |
Structural nuances necessitate multi-technique approaches to distinguish MMB-CHMICA from prevalent analogs.
Core and Tail Modifications
Chromatographic and Mass Spectrometric Discrimination
Crystallographic and Thermodynamic Analysis
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9